molecular formula C8H18O2 B077941 1,4-Diethoxybutane CAS No. 13344-00-8

1,4-Diethoxybutane

Cat. No. B077941
CAS RN: 13344-00-8
M. Wt: 146.23 g/mol
InChI Key: IIHAWQOFHTYWGM-UHFFFAOYSA-N
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Description

1,4-Diethoxybutane is a chemical compound with the molecular formula C8H18O2 . It has an average mass of 146.227 Da and a Monoisotopic mass of 146.130676 Da . It is also known by other names such as Butane, 1,4-diethoxy-, and 1,4-Butanediol diethyl ether .


Synthesis Analysis

While specific synthesis methods for 1,4-Diethoxybutane were not found in the search results, a related compound, 1,1-Diethoxybutane, has been produced using simulated moving bed technology . This method was found to be effective, with a productivity of 19.8 kg 1,1-diethoxybutane per liter of adsorbent per day .


Molecular Structure Analysis

The molecular structure of 1,4-Diethoxybutane consists of 8 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . It has a molar refractivity of 42.6±0.3 cm³ and a polarizability of 16.9±0.5 10^-24 cm³ .


Physical And Chemical Properties Analysis

1,4-Diethoxybutane has a density of 0.8±0.1 g/cm³ and a boiling point of 165.3±8.0 °C at 760 mmHg . It has a vapour pressure of 2.5±0.3 mmHg at 25°C and an enthalpy of vaporization of 38.5±3.0 kJ/mol . The flash point is 34.7±11.8 °C .

Scientific Research Applications

  • Pyrolysis Chemistry of 1,1-Diethoxybutane : This study by Zeng et al. (2019) investigates the pyrolysis of 1,1-diethoxybutane, a promising next-generation biofuel. They used a flow reactor and synchrotron vacuum ultraviolet photoionization mass spectrometry to detect a series of oxygenated and hydrocarbon products. A kinetic model was developed to understand the fuel consumption pathways, showing that H-abstraction reactions play a key role in fuel consumption. This study suggests that 1,1-diethoxybutane has a low sooting tendency compared to fossil-derived transportation fuels (Zeng et al., 2019).

  • Thermodynamic and Kinetic Studies for Synthesis : Rahaman et al. (2015) conducted a study on the synthesis of 1,1-diethoxybutane using Amberlyst 47 as a catalyst. They focused on understanding the thermodynamic and kinetic aspects of the reaction, providing insights that are useful for the design and optimization of integrated reaction-separation processes (Rahaman et al., 2015).

  • Membrane Technology in Synthesis Enhancement : Graça and Rodrigues (2017) explored the application of a commercial silica water selective membrane in the synthesis of 1,1-diethoxybutane. Their study aims at process intensification by comparing PermSMBR and simulated moving bed reactor (SMBR) for the synthesis, demonstrating improvements in productivity and desorbent consumption (Graça & Rodrigues, 2017).

  • Synthesis in Fixed-Bed Adsorptive Reactor : Regufe et al. (2016) researched the synthesis of 1,1-diethoxybutane (DEB) through acetalization in a fixed-bed adsorptive reactor. Their study involved examining the dynamic behavior of the reactor and developing a mathematical model to describe the process, contributing to the understanding of acetal synthesis in such systems (Regufe et al., 2016).

  • Identification in Spirits Distilled from Grape Wines : Williams and Strauss (1975) identified 3,3-diethoxybutan-2-one and 1,1,3-triethoxypropane, related to 1,4-diethoxybutane, as constituents in spirits distilled from grape wines. This study highlights the presence of these compounds in alcoholic beverages (Williams & Strauss, 1975).

  • Synthesis as a Renewable Diesel Additive : Graça et al. (2014) explored the synthesis of 1,1-diethoxybutane in a fixed-bed adsorptive reactor, demonstrating its potential as a renewable oxygenated diesel additive. Their study provides insights into the feasibility of using DEB in diesel engines (Graça et al., 2014).

Safety And Hazards

1,4-Diethoxybutane is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1,4-diethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-3-9-7-5-6-8-10-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHAWQOFHTYWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928120
Record name 1,4-Diethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diethoxybutane

CAS RN

13344-00-8
Record name 1,4-Diethoxybutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13344-00-8
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Record name 1,4-Diethoxybutane
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Record name 1,4-Diethoxybutane
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Record name Butane, 1,4-diethoxy
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
R Poon, M Rigden, I Chu, VE Valli - Toxicological Sciences, 2004 - academic.oup.com
Pentyl ether (PE) and two newly synthesized polyoxy ethers, 1,4-diethoxybutane (DEB) and 1,6-dimethoxyhexane (DMH), have been proposed as candidate diesel fuel additives. To …
Number of citations: 29 academic.oup.com
WS Neill, WL Chippior, K Mitchell… - Internal …, 2004 - asmedigitalcollection.asme.org
The exhaust emissions form a single-cylinder version of a heavy-duty diesel engine with exhaust gas recirculation (EGR) were measured with eight high-cetane components blended …
Number of citations: 1 asmedigitalcollection.asme.org
JC Sheppard - Journal of Inorganic and Nuclear Chemistry, 1967 - Elsevier
RESULTS Only dibutylcarbitol and 1, 4-diethoxybutane show promise with respect to the separation of polonium (IV) from bismuth (HI). Pentaether extracts polonium (IV) with greater …
Number of citations: 4 www.sciencedirect.com
WR Jones Jr, TR Bierschenk, TJ Juhlke… - Industrial & …, 1988 - ACS Publications
A series of low molecularweight perfluoroalkyl ethers (PFAEs) were synthesized by direct fluorination. Viscosity-temperature propertiesand oxidation stabilities were determined. …
Number of citations: 50 pubs.acs.org
YF Tan, D Yang, YH Yang, JF Lv, LX Zong, Z Guan… - Green …, 2023 - pubs.rsc.org
In this article, an electricity-driven radical–polar crossover process for the (homo)cross-1,4-alkoxydimerization of alkenes is described. A variety of abundant and readily available (hetero…
Number of citations: 0 pubs.rsc.org
V Nair, V Sheeba, SB Panicker, TG George, R Rajan… - Tetrahedron, 2000 - Elsevier
4-Methoxystyrene 1 underwent dimerization to 1,4-diphenylbutane derivatives 5 and 6 in presence of CAN in methanol. But in ethanol the same reaction afforded a tetralone derivative …
Number of citations: 34 www.sciencedirect.com
OH Griffith - The Journal of Chemical Physics, 1965 - pubs.aip.org
… 3 that Radical (3) and at least one other radical are present in the x-irradiated 1 4diethoxybutane-urea compound. From the magnit~de of the splittings of the z-orientation spectrum the …
Number of citations: 27 pubs.aip.org
B Sun, Z Yan, C Jin, W Su - Synlett, 2018 - thieme-connect.com
A novel PhI(OAc) 2 -mediated cross-dehydrogenative coupling reaction of α-C(sp 3 )–H bonds adjacent to a hetero atom with various azoles has been developed, which provides an …
Number of citations: 23 www.thieme-connect.com
GF Meijs, SJ McCarthy, E Rizzardo… - Journal of …, 1993 - Wiley Online Library
Abstract Treatment of Pellethane 2363‐80A—a medical‐grade poly(tetramethylene oxide)‐based polyurethane elastomer—with 25% (w/w) hydrogen peroxide at 100C for times …
Number of citations: 74 onlinelibrary.wiley.com
E Gniazdowska, P DobroWolski, J Narbutt - Journal of molecular liquids, 2003 - Elsevier
Hydrogen bonding between water and oxaalkanes (monoethers, diethers and acetals) in [ 2 H] 6 -benzene solutions was studied by 1 H-NMR spectroscopy. It has been found that the …
Number of citations: 2 www.sciencedirect.com

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